molecular formula C13H12ClNO2S B14140420 Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate CAS No. 259269-86-8

Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate

Cat. No.: B14140420
CAS No.: 259269-86-8
M. Wt: 281.76 g/mol
InChI Key: OWCQXAXAGKJCEM-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring. The final step involves esterification with methyl chloroacetate under basic conditions to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the chlorophenyl group can yield the corresponding phenyl derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activity.

    Biology: The compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

    Medicine: Research is ongoing to evaluate its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects, such as antimicrobial or anti-inflammatory activity.

Comparison with Similar Compounds

    Methyl 2-(4-bromophenyl)-5-methyl-4-thiazoleacetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-(4-fluorophenyl)-5-methyl-4-thiazoleacetate: Contains a fluorine atom in place of chlorine.

    Methyl 2-(4-methylphenyl)-5-methyl-4-thiazoleacetate: Features a methyl group instead of chlorine.

Uniqueness: Methyl 2-(4-chlorophenyl)-5-methyl-4-thiazoleacetate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for further research and development.

Properties

CAS No.

259269-86-8

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C13H12ClNO2S/c1-8-11(7-12(16)17-2)15-13(18-8)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3

InChI Key

OWCQXAXAGKJCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CC(=O)OC

Origin of Product

United States

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